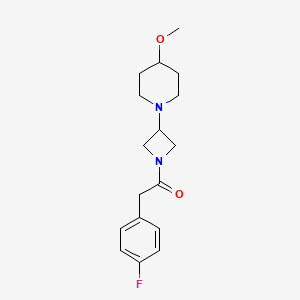

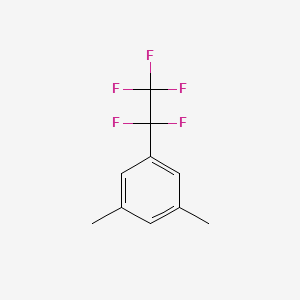

![molecular formula C16H17ClF3N5O4S B2766951 ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate CAS No. 2058451-49-1](/img/structure/B2766951.png)

ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Applications De Recherche Scientifique

Synthesis and Mechanism

Unexpected Reaction Mechanism : The synthesis and unexpected reaction mechanism of a structurally related compound were studied, revealing insights into the ANRORC rearrangement process. This research highlights the complex reactions involved in creating such compounds, contributing to the broader understanding of their chemical behavior (Ledenyova et al., 2018).

Antibacterial and Antitubercular Activity

Novel Mycobacterium tuberculosis Inhibitors : Compounds with a similar structure have shown promise as novel inhibitors against Mycobacterium tuberculosis, providing a foundation for the development of new antitubercular agents. This research is vital for addressing the global challenge of tuberculosis and drug-resistant bacterial strains (Jeankumar et al., 2013; Reddy et al., 2014).

Heterocyclic Compound Synthesis for Antibacterial Use

Heterocyclic Compounds with Sulfonamido Moiety : Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, including analogs to the chemical , has shown high antibacterial activities. These findings contribute to the search for new antibacterial agents (Azab et al., 2013).

Anticancer Potential

Anticancer Agent Synthesis : The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, including structural analogs of the compound, has been evaluated for anticancer properties. Some synthesized derivatives demonstrated significant potential as anticancer agents, indicating a promising avenue for future cancer therapy research (Rehman et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds with a trifluoromethylpyridine (tfmp) motif have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives have been used in the protection of crops from pests . This suggests that the compound may interact with biochemical pathways related to pest resistance in crops.

Pharmacokinetics

The physicochemical properties of the compound, such as its predicted boiling point and density , may influence its pharmacokinetic profile.

Result of Action

Tfmp derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The use of tfmp derivatives in the agrochemical industry suggests that they may be designed to be stable and effective in various environmental conditions .

Propriétés

IUPAC Name |

ethyl 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClF3N5O4S/c1-2-29-15(26)23-3-5-24(6-4-23)30(27,28)12-9-22-25(10-12)14-13(17)7-11(8-21-14)16(18,19)20/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXYLSUCPHLDES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2766868.png)

![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)

![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2766873.png)

![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2766874.png)

![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)

![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)